![molecular formula C8H14O B2565938 3-Propylcyclopentanone CAS No. 82322-93-8](/img/structure/B2565938.png)
3-Propylcyclopentanone
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Description
“3-Propylcyclopentanone” is a chemical compound with the molecular formula C8H14O . It is a derivative of cyclopentanone, which is an organic compound with the formula (CH2)4CO . Cyclopentanone is a cyclic ketone and is a colorless volatile liquid .
Molecular Structure Analysis
The molecular structure of 3-Propylcyclopentanone consists of a cyclopentanone core with a propyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
- Recent research has highlighted the use of cyclopropene- and cyclopropenium-based small molecules as organocatalysts . 3-Propylcyclopentanone, due to its cyclopropene moiety, can serve as an efficient catalyst in various reactions. It participates in phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and even electrophotocatalysis.
- Copper-catalyzed reactions involving 3-Propylcyclopentanone can lead to dimerization products. For instance, a copper-catalyzed domino reaction with itaconate esters and diethyl zinc (or silane) results in multi-ester-substituted cyclopentanones . These compounds have potential applications in organic synthesis.
- While not an application per se, it’s worth noting that thermophysical property data for 3-Propylcyclopentanone are available . These data are essential for process design and modeling.
Organocatalysis
Dimerization and Cyclization
Thermophysical Property Data
properties
IUPAC Name |
3-propylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQLPXRUHHFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylcyclopentanone |
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